molecular formula C15H15NO2 B1470989 Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate CAS No. 1393442-25-5

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate

Cat. No.: B1470989
CAS No.: 1393442-25-5
M. Wt: 241.28 g/mol
InChI Key: DPBZSEVBQICUCW-UHFFFAOYSA-N
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Description

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate (CAS 1393442-25-5) is a high-purity organic compound with a molecular formula of C 15 H 15 NO 2 and a molecular weight of 241.285 g/mol . This ester-functionalized pyridine derivative is supplied as a highly purified material and requires storage at -20°C to maintain stability and maximum product recovery . As a specialized chemical building block, this compound serves as a key intermediate in organic synthesis and pharmaceutical research. Pyridine-2-carboxylate derivatives are of significant interest in the development of novel supramolecular networks and are explored as precursors for ligands with diverse biological activities . Researchers value this structural motif for its potential application in creating compounds with catalytic properties, including use in environmental catalysis such as the reduction of nitrophenol pollutants . The structure, featuring a pyridine ring ester linked to a dimethylphenyl group, makes it a versatile scaffold for further chemical modification and exploration in various research fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZSEVBQICUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Approach

One of the most established methods for preparing methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction between a halogenated pyridine-2-carboxylate derivative and 3,5-dimethylphenyl boronic acid.

Synthetic Route Overview:

  • Step 1: Preparation of the halogenated pyridine-2-carboxylate, such as 6-bromo-pyridine-2-carboxylate methyl ester.
  • Step 2: Suzuki coupling with 3,5-dimethylphenyl boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a solvent like tetrahydrofuran (THF).
  • Step 3: Purification by extraction and column chromatography to isolate the target compound.

Key Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium)
Base Sodium carbonate
Solvent Tetrahydrofuran (THF)
Temperature Reflux (approx. 65-80°C)
Reaction Time ~5 hours
Work-up Extraction with ethyl acetate, drying, concentration, and silica gel chromatography

This method is adapted from a closely related synthesis of 3-amino-6-(3,5-dimethylphenyl) pyrazine-2-methane amide, which uses a similar Suzuki coupling strategy to introduce the 3,5-dimethylphenyl substituent onto a halogenated heterocycle.

Tandem Ring-Opening and Cyclization Using Acetylenic Esters

A more recent and chemoselective approach involves the use of acetylenic esters to promote tandem ring-opening of dienyl thiazolidin-4-ones followed by electrocyclization to yield functionalized pyridine-2-carboxylates, including methyl esters substituted at the 6-position with aryl groups.

Method Highlights:

  • The reaction proceeds via a ring-opening of dienyl thiazolidin-4-ones promoted by acetylenic esters.
  • Subsequent electrocyclization forms the pyridine ring with substitution at the 6-position.
  • The method provides good to excellent yields and tolerates various aryl substituents, including 3,5-dimethylphenyl groups.

Typical Reaction Conditions:

Parameter Details
Starting Material Dienyl thiazolidin-4-one derivative
Promoter Acetylenic ester (e.g., dimethyl acetylenedicarboxylate)
Solvent Xylene or similar high-boiling solvent
Temperature Elevated (~170°C)
Reaction Time ~16 hours
Purification Column chromatography

This method is advantageous for its one-pot tandem reaction sequence and chemoselectivity, enabling the synthesis of this compound analogs without the need for pre-halogenated intermediates.

Esterification and Amidation Followed by Halogenation and Coupling (Indirect Route)

Another approach, illustrated in patent literature for related pyrazine derivatives, can be conceptually adapted for pyridine derivatives:

  • Step 1: Esterification of pyridine-2-carboxylic acid derivatives to form methyl esters.
  • Step 2: Amidation to introduce amide functionality if needed.
  • Step 3: Halogenation at the 6-position (e.g., bromination).
  • Step 4: Palladium-catalyzed cross-coupling with 3,5-dimethylphenyl boronic acid.

While this method is specifically reported for pyrazine derivatives, the analogous chemistry applies to pyridine systems due to structural similarity, offering a modular approach to functionalization.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Suzuki Coupling of 6-Bromo Ester Halogenation → Suzuki coupling High selectivity, well-established Requires halogenated intermediate
Tandem Ring-Opening & Cyclization Dienyl thiazolidin-4-one + acetylenic ester One-pot, chemoselective, good yields High temperature, longer reaction time
Esterification → Halogenation → Coupling Multi-step with amidation optional Modular, adaptable to derivatives More steps, purification needed

Research Findings and Yields

  • Suzuki coupling reactions typically afford yields ranging from 60% to 80% for similar pyridine-2-carboxylate derivatives with aryl substituents.
  • The tandem ring-opening and cyclization method reports yields of 70-90% for functionalized pyridine-2-carboxylates, indicating high efficiency and selectivity.
  • Purification is commonly achieved by silica gel column chromatography, and product identity is confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(3,5-dimethylphenyl)pyridine-2-methanol.

    Substitution: 6-(3,5-dimethylphenyl)pyridine-2-carboxamide or 6-(3,5-dimethylphenyl)pyridine-2-thioester.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been investigated for its antitumor properties. A related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The compound's mechanism involved alterations in cell cycle progression, showing increased G0/G1 phase and decreased S phase in treated cells .

Case Study: Compound Efficacy
In a study assessing various derivatives of pyridine-2-carboxylates, one derivative exhibited a GI50 concentration of 13 μM against MDA-MB-231 cells. This study utilized assays such as trypan blue exclusion and bromodeoxyuridine incorporation to evaluate cell viability and proliferation . The promising results indicate that this compound or its derivatives could serve as potential candidates for further development in cancer therapeutics.

Agrochemicals

Synthesis of Intermediates
this compound serves as a key intermediate in the synthesis of various agrochemical compounds. Its derivatives have been utilized to create biologically active agents that target pests and diseases affecting crops. The synthesis often involves regioselective nucleophilic substitution reactions that enhance the yield of desired products .

Table 1: Agrochemical Applications of Pyridine Derivatives

Compound NameApplication AreaSynthesis MethodYield (%)
This compoundPesticide IntermediateNucleophilic Substitution63%
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic AcidAntifungal AgentRegioselective Nucleophilic Substitution59%

Material Science

Potential Use in Polymer Chemistry
Recent studies suggest that pyridine derivatives including this compound can be integrated into polymer matrices to enhance material properties. The incorporation of such compounds may improve thermal stability and mechanical strength due to their unique electronic properties .

Mechanism of Action

The mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparisons :

Property This compound Compound 11
Substituents 3,5-dimethylphenyl, methyl ester Nitro, amide, methoxyethoxy-ethyl sulfamoyl
Conformational Dynamics Likely simpler due to fewer polar groups Exhibits slow exchange between conformers, observed via NMR at 298 K
NMR Complexity Expected single averaged signals (inference) Requires elevated temperatures to resolve averaged signals due to conformational rigidity
Applications Unknown (discontinued) Potential use in self-assembly or supramolecular chemistry due to amide-driven hydrogen bonding

Insights : The addition of nitro and amide groups in Compound 11 introduces steric hindrance and hydrogen-bonding capacity, enabling applications in molecular self-assembly. In contrast, the simpler methyl and dimethylphenyl substituents in the target compound likely reduce conformational complexity and synthetic utility for advanced materials.

Structural Analog 2: Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Structure : This aliphatic ester () diverges significantly from pyridine-based analogs but shares the aromatic substitution motif:

  • A linear octanoate chain with a ketone group.
  • 3-trifluoromethylphenyl substituent.

Key Comparisons :

Property This compound Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
Backbone Aromatic pyridine Aliphatic octanoate chain
Substituent Effects Electron-donating methyl groups enhance aromatic stability Electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic resistance
Solubility Likely moderate (polar pyridine vs. hydrophobic substituents) Highly hydrophobic due to CF₃ and aliphatic chain
Applications Unknown Potential use in agrochemicals or lipid-based drug delivery

Insights: The trifluoromethyl group in Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate enhances hydrophobicity and chemical stability, making it suitable for applications requiring prolonged environmental persistence. In contrast, the pyridine backbone of the target compound may favor coordination chemistry or catalysis.

Biological Activity

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. This reaction yields the methyl ester, which can be further purified for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylates demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
  • Mechanism of Action : The antitumor mechanism appears to involve interference with cell cycle progression. For example, treatment with certain derivatives has been shown to increase the G0/G1 phase population while decreasing the S phase in TNBC cells, suggesting an arrest in cell proliferation .
  • Selectivity and Toxicity : Notably, these compounds exhibit low toxicity towards non-tumorigenic cells (e.g., MCF-12A), indicating a degree of selectivity that is desirable in anticancer agents .

Case Study 1: Antitumor Effects

In a study evaluating the antitumor effects of this compound derivatives, researchers found that at a concentration of 13 μM (GI50), significant reductions in cell viability were observed in MDA-MB-231 cells. Flow cytometry analysis revealed alterations in the cell cycle profile consistent with reduced proliferation .

CompoundCell LineGI50 (μM)Effect on Cell Cycle
2eMDA-MB-23113Increased G0/G1 phase
Decreased S phase

Case Study 2: In Vivo Efficacy

Further investigations using an in ovo chorioallantoic membrane (CAM) model demonstrated that this compound significantly reduced tumor size when applied to grafts containing MDA-MB-231 cells. This suggests potential for in vivo applications and warrants further exploration into its therapeutic efficacy .

Research Findings

Recent literature has expanded on the biological activity of pyridine derivatives:

  • Antiproliferative Effects : A series of studies have confirmed that pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Selectivity Profiles : The selectivity index for these compounds indicates lower cytotoxicity towards healthy cells compared to cancerous cells, making them promising candidates for targeted cancer therapies .
  • Potential for Combination Therapies : Given their mechanism of action involving cell cycle modulation, there is potential for these compounds to be used in combination with other chemotherapeutics to enhance overall efficacy .

Q & A

Q. How can kinetic studies improve understanding of hydrolysis pathways under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability assays (pH 1–10, 37°C) with UV-Vis monitoring (λ = 260 nm for pyridine absorbance). Pseudo-first-order kinetics model degradation rates. Mass spectrometry identifies hydrolysis products (e.g., carboxylic acid derivatives). Compare with in silico predictions (molecular dynamics simulations) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate
Reactant of Route 2
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Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.